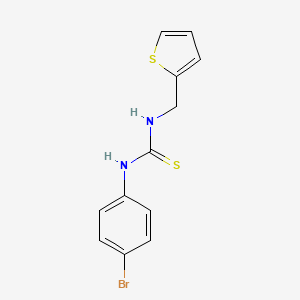
N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea, also known as BPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. BPTU is a thiourea derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively investigated.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has been shown to inhibit the activity of the enzyme thioredoxin reductase, which plays a role in regulating oxidative stress and apoptosis. N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which plays a role in regulating cell growth and survival.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the modulation of immune cell activity. N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. Additionally, N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has been shown to have a low toxicity profile, making it a potentially safe compound for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. Additionally, N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has been shown to have a wide range of potential applications in various scientific research fields. However, one limitation of using N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea in lab experiments is its relatively low yield using current synthesis methods, which may limit its availability for research.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea, including investigating its potential as a therapeutic agent for various diseases, exploring its mechanism of action in more detail, and developing more efficient synthesis methods to increase its availability for research. Additionally, further studies are needed to fully understand the safety and toxicity profile of N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea, particularly with regards to long-term use. Overall, N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea holds promise as a valuable tool for scientific research and has the potential to contribute to the development of new therapies for various diseases.
Méthodes De Synthèse
N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea can be synthesized using various methods, including the reaction of 4-bromoaniline and 2-thienylmethyl isothiocyanate in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-thienylmethylamine and 4-bromobenzoyl isothiocyanate in the presence of a base. The yield of N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea using these methods is typically around 50-70%.
Applications De Recherche Scientifique
N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In immunology, N-(4-bromophenyl)-N'-(2-thienylmethyl)thiourea has been studied for its potential as an immunomodulatory agent, as it has been shown to modulate the activity of immune cells such as T cells and macrophages.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2S2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h1-7H,8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYJGRJHENNFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

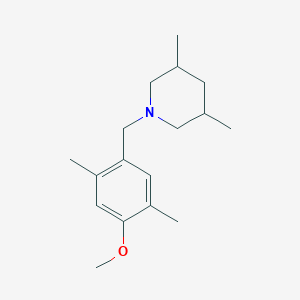
![10-(3-chlorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5150651.png)
![N-(3-methoxyphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5150658.png)
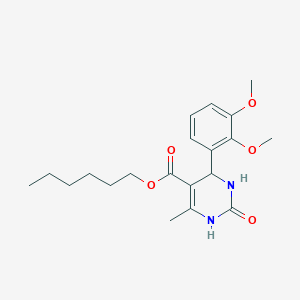
![1-(3,5-dimethylphenyl)-4-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B5150688.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5150690.png)
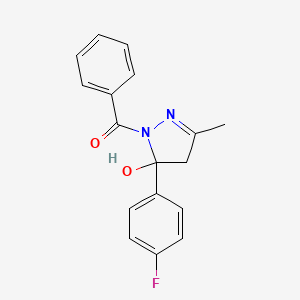
![ethyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5150713.png)
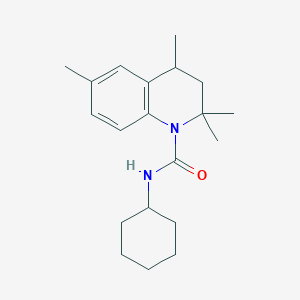
![N'-(3-methoxypropyl)-N-methyl-N-(2-pyridinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5150721.png)
![3-(3,4-dimethoxyphenyl)-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B5150730.png)
![1-[2-(allyloxy)benzyl]piperidine](/img/structure/B5150732.png)
![N-(1-isopropyl-2-methylpropyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5150740.png)
![methyl 3-[2-hydroxy-3-(2-propyl-1H-benzimidazol-1-yl)propoxy]benzoate](/img/structure/B5150747.png)